molecular formula C11H11F3N2O2 B6142830 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 192318-32-4

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

Cat. No.: B6142830
CAS No.: 192318-32-4
M. Wt: 260.21 g/mol
InChI Key: PTBTWPGLOSJWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with an amino group and a trifluoromethoxyphenyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-amino-1-[3-(methoxy)phenyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-amino-1-[3-(fluoro)phenyl]pyrrolidin-2-one: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBTWPGLOSJWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of crude 3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone (3.50 g) in 1,3-propanedithiol (10 ml) was treated with triethylamine (4 ml). The solution was stirred for 16 hours then poured into water. The resultant mixture was extracted with diethyl ether (x3), the combined ether extracts washed with brine and dried (MgSO4). Evaporation of the solvent under reduced pressure left a yellow oil which was separated by chromatography on silica-gel, eluting with ethyl acetate followed by a 1:1 mixture of ethyl acetate and methanol, to give the sub-title compound as a clear solid (2.24 g).
Name
3-azido-1-(3-trifluoromethoxyphenyl)-2-pyrrolidinone
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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